Norcisapride is a derivative of cisapride, a gastroprokinetic agent that was used to treat gastrointestinal disorders such as gastroesophageal reflux disease and functional dyspepsia. Norcisapride is formed through the metabolic process of cisapride and is known for its pharmacological activity, particularly in enhancing gastrointestinal motility.
Norcisapride is primarily obtained from the metabolism of cisapride, which itself is synthesized from various chemical precursors. The compound has been studied for its potential therapeutic benefits and side effects, particularly in relation to cardiac safety due to cisapride's association with arrhythmias.
Norcisapride falls under the category of pharmaceutical compounds, specifically as a gastroprokinetic agent. It is classified chemically as a piperidine derivative, sharing structural characteristics with other related compounds used in gastrointestinal therapies.
The synthesis of norcisapride can be approached through various methods, primarily focusing on the metabolic conversion of cisapride. The most notable method involves the reduction of cisapride to yield norcisapride. This can be achieved through enzymatic pathways or chemical reduction processes.
Norcisapride retains a structural similarity to its parent compound cisapride but differs in the configuration of certain functional groups. The molecular formula for norcisapride is C_{19}H_{22}ClF_{3}N_{2}O, reflecting its complex structure.
Norcisapride can undergo various chemical reactions typical of amines and alcohols due to its functional groups. Key reactions include:
The stability and reactivity of norcisapride are influenced by environmental conditions such as pH and temperature, which can affect its solubility and interaction with biological targets.
Norcisapride acts primarily as a serotonin receptor agonist, influencing gastrointestinal motility through the modulation of neurotransmitter activity in the gut. It enhances peristalsis by stimulating 5-HT_4 receptors, leading to increased acetylcholine release at the myenteric plexus.
Norcisapride has been studied for its potential applications in treating gastrointestinal disorders due to its prokinetic effects. Research continues into its safety profile, especially concerning cardiac effects associated with cisapride.
Additionally, norcisapride serves as an important compound in pharmacokinetic studies aimed at understanding drug metabolism and interactions within biological systems.
Norcisapride is defined by the molecular formula C₁₄H₂₀ClN₃O₃ and a molecular weight of 313.78 g/mol [2]. The compound features two chiral centers, resulting in four possible stereoisomers. The (+)-enantiomer (CID: 216236) is specifically documented in PubChem, indicating the biological relevance of stereospecific configurations [1] [2]. The R/S nomenclature of its asymmetric carbons critically influences receptor binding affinity and metabolic fate. The stereochemical integrity is preserved under physiological conditions, though racemization may occur at extreme pH levels.
Table 1: Molecular Descriptors of Norcisapride
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀ClN₃O₃ |
Molecular Weight | 313.78 g/mol |
CAS Registry Number | 83863-69-8 |
Chiral Centers | 2 |
Defined Stereoisomer | (+)-Norcisapride |
Norcisapride belongs to the diphenylpyrrolidine structural class, characterized by a central pyrrolidine ring linked to two phenyl derivatives. Key functional groups include:
Table 2: Functional Group Contributions to Reactivity
Functional Group | Role in Chemical Behavior |
---|---|
Piperazine | Hydrogen bond acceptor/donor; basic site |
Ester Carbonyl | Electrophilic center; hydrolysis target |
Chlorinated Aryl Ring | Hydrophobicity enhancer |
Methoxy Group | Electron-donating resonance effects |
Norcisapride exhibits a calculated LogP (partition coefficient) of ~2.9, reflecting moderate lipophilicity due to its chlorinated aryl ring and aliphatic chains. This property facilitates membrane permeation but may limit aqueous solubility. The compound demonstrates pH-dependent solubility:
Table 3: Predicted Physicochemical Parameters
Parameter | Value | Condition |
---|---|---|
LogP | 2.9 (estimated) | Neutral pH |
Water Solubility | <1 mg/mL | pH 7.4 |
Major Ionizable Group | Piperazine (pKa 7.1–8.4) | |
Dominant Charge | +1 | pH <7.5 |
Norcisapride undergoes pH-dependent hydrolysis of its ester linkage, with accelerated degradation in alkaline environments. In vivo, it is susceptible to enzymatic metabolism by CYP3A4, which catalyzes its conversion to unknown metabolites ("UNK") [2]. The compound’s stability in plasma is moderate, with esterase-mediated cleavage being a primary degradation pathway. Temperature also affects stability; storage recommendations specify room temperature for solid forms, but solutions degrade rapidly above 25°C.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7